

Venetoclax-d8: A Technical Guide to its Certificate of Analysis and Isotopic Purity

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Compound of Interest

Compound Name: Venetoclax-d8

Cat. No.: B12416426

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key quality attributes of **Venetoclax-d8**, a deuterated internal standard crucial for the accurate quantification of the B-cell lymphoma-2 (Bcl-2) inhibitor, Venetoclax. This document outlines the typical data presented in a Certificate of Analysis (CoA) and delves into the experimental protocols for determining isotopic purity, a critical parameter for ensuring analytical accuracy.

Venetoclax-d8: Core Data and Specifications

Venetoclax-d8 is a stable, isotopically labeled form of Venetoclax where eight hydrogen atoms have been replaced with deuterium. This modification results in a higher molecular weight, allowing it to be distinguished from the unlabeled drug by mass spectrometry, while maintaining nearly identical chromatographic behavior. These characteristics make it an ideal internal standard for bioanalytical studies.

Quantitative data and typical specifications for **Venetoclax-d8** are summarized in the table below.

Parameter	Value	Source
CAS Number	1257051-06-1	[1][2][3][4][5][6][7]
Molecular Formula	C ₄₅ H ₄₂ D ₈ ClN ₇ O ₇ S	[1][2][3][4][5][8]
Molecular Weight	876.50 g/mol	[2][3][5][6][7]
Appearance	White to yellow solid	[1][9]
Chemical Purity (by HPLC)	≥95% - 98%	[2][10][11]
Isotopic Enrichment (atom % D)	≥98%	[2][10][11]
Unlabeled Venetoclax CAS	1257044-40-8	[1]
Unlabeled Venetoclax M.W.	868.49 g/mol	[12]

Experimental Protocol: Isotopic Purity Determination by LC-MS/MS

The determination of isotopic purity is paramount for a deuterated internal standard to ensure it does not contribute significantly to the signal of the unlabeled analyte. High-resolution mass spectrometry (HRMS) or tandem mass spectrometry (LC-MS/MS) is the definitive technique for this analysis.[13]

Objective: To determine the isotopic enrichment of **Venetoclax-d8** and quantify the relative abundance of its isotopologues.

Methodology: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

- Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source

Materials:

- **Venetoclax-d8** reference standard
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Ultrapure water

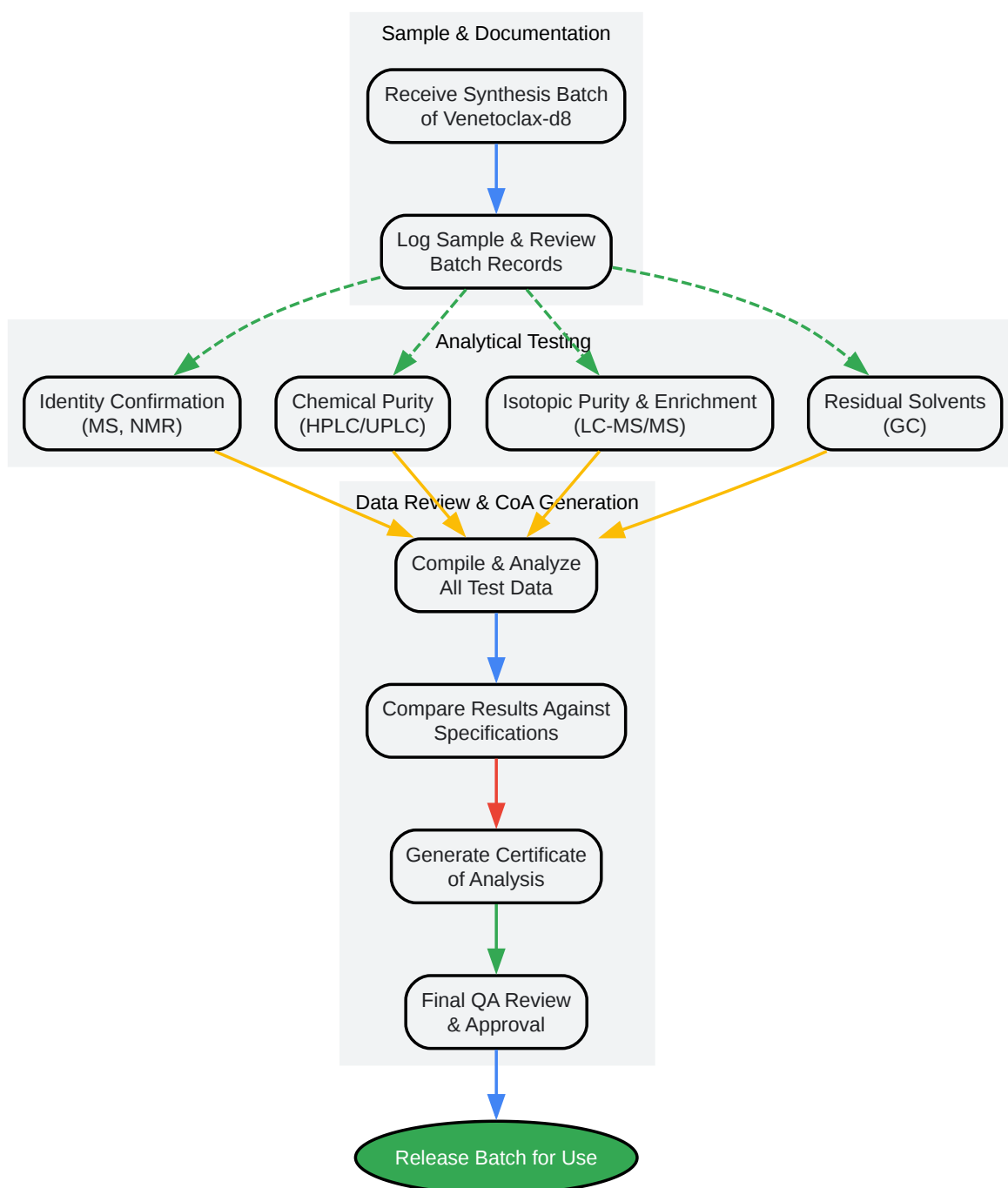
Procedure:

- Sample Preparation:
 - Prepare a stock solution of **Venetoclax-d8** in a suitable solvent such as DMSO at a concentration of 1 mg/mL.[\[9\]](#)
 - Further dilute the stock solution with an appropriate mixture of acetonitrile and water to a final concentration suitable for LC-MS/MS analysis (e.g., 100 ng/mL).
- Chromatographic Conditions:
 - Column: ACQUITY UPLC HSS T3 column (2.1 x 50 mm, 1.8 μ m) or equivalent.[\[14\]](#)[\[15\]](#)
 - Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.[\[14\]](#)[\[15\]](#)
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.[\[14\]](#)[\[15\]](#)[\[16\]](#)
 - Gradient: Isocratic elution with 40:60 (v/v) of Mobile Phase A and Mobile Phase B.[\[14\]](#)[\[15\]](#)
 - Flow Rate: 0.4 mL/min.
 - Column Temperature: 40 °C.
 - Injection Volume: 5 μ L.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Positive.

- Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification of Venetoclax, but for isotopic purity, a full scan or Selected Ion Monitoring (SIM) of the parent ions is necessary.
- Monitored m/z Transitions:
 - Venetoclax (unlabeled): m/z 868.3 → 636.3[14][15]
 - **Venetoclax-d8**: m/z 876.3 → 644.3[14][15]
- Full Scan Range (for isotopologue distribution): m/z 865-885 to observe the full cluster of isotopic peaks.
- Key MS Parameters (example):
 - IonSpray Voltage: 5500 V
 - Temperature: 500 °C
 - Curtain Gas: 20 psi
- Data Analysis:
 - Acquire the full scan mass spectrum of the **Venetoclax-d8** peak.
 - Identify the peak corresponding to the fully deuterated molecule (M+8, m/z ~876.5) and other isotopologues (M+7, M+6, etc., down to the unlabeled M+0 at m/z ~868.5).
 - Calculate the area under the curve for each isotopologue peak.
 - The isotopic purity is calculated as the percentage of the M+8 peak area relative to the sum of all isotopologue peak areas.
 - Isotopic Enrichment = $[\text{Area}(\text{d8}) / (\text{Area}(\text{d0}) + \text{Area}(\text{d1}) + \dots + \text{Area}(\text{d8}))] \times 100\%$

Visualizing the Workflow: Certificate of Analysis Generation

A Certificate of Analysis for a deuterated standard like **Venetoclax-d8** is the culmination of a rigorous quality control process. The following diagram illustrates the logical workflow from sample reception to the final CoA issuance.



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Caption: Workflow for **Venetoclax-d8** Certificate of Analysis.

This guide provides a foundational understanding of the critical quality aspects of **Venetoclax-d8**. For specific applications, users should always refer to the batch-specific Certificate of Analysis provided by the supplier and may need to perform their own suitability assessments.

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